![molecular formula C17H11F3O3 B5865275 7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
Overview
Description
7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, also known as TFC-007, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TFC-007 belongs to the class of coumarin derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Synthesis Techniques
- Efficient Synthesis Methods : The synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid is an example of efficient synthesis methods involving the compound. This process offers approximately 60% yield, highlighting the compound's utility in organic synthesis (Sosnovskikh & Usachev, 2002).
Chemical Reactions and Transformations
Domino Reactions : The compound participates in domino reactions to synthesize functionalized dibenzopyrans, showcasing its role in complex organic transformations (Korotaev et al., 2013).
Green Chemistry Synthesis : An oxidant-free, three-component synthesis of biologically significant derivatives of the compound demonstrates its applicability in green chemistry. This synthesis technique emphasizes environmental sustainability (Vachan et al., 2019).
Applications in Detection and Sensing
Mercury Detection : The compound has been used in the design of fluorometric probes for mercury detection. This application showcases its potential in environmental monitoring and public health (Mubarok et al., 2016).
Three-Component Reactions : It is involved in three-component reactions leading to certain dioates, highlighting its versatility in complex organic reactions (Asghari et al., 2014).
Fluorinated Compound Synthesis
- Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, where this compound plays a role, is of increasing interest in pharmaceuticals, showcasing its importance in medicinal chemistry (Shahi et al., 2019).
Antibacterial Applications
- Antibacterial Activity : Coumarine derivatives of the compound have been explored for their antibacterial activity, indicating its potential applications in developing new antimicrobial agents (Behrami & Vaso, 2017).
properties
IUPAC Name |
7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3/c18-17(19,20)13-3-1-2-11(8-13)10-22-14-6-4-12-5-7-16(21)23-15(12)9-14/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPKNOUCQCFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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